

Spectroscopic Data and Analysis of 1H-Azirine: An In-depth Technical Guide

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Compound of Interest

Compound Name: 1H-azirine
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Introduction: The Elusive Nature of 1H-Azirine

1H-Azirine is a three-membered, unsaturated heterocyclic compound containing a nitrogen atom. As a structural isomer of the more stable and well-characterized 2H-azirine, **1H-azirine** is of significant theoretical interest due to its high ring strain and antiaromatic character. However, these same properties contribute to its extreme instability and transient nature, making its isolation and experimental characterization under standard conditions exceptionally challenging. Most attempts to synthesize and isolate **1H-azirine** have resulted in its rapid rearrangement to the tautomeric 2H-azirine or other decomposition products.^{[1][2]}

Consequently, the available spectroscopic data for **1H-azirine** is sparse and largely confined to low-temperature matrix isolation studies, primarily utilizing infrared (IR) spectroscopy to identify it as a short-lived intermediate.^{[1][2]} This guide provides a comprehensive overview of the known experimental spectroscopic data for **1H-azirine**, supplemented by a significant body of theoretical data from computational studies, which are crucial for understanding its properties. We also detail the experimental protocols used to generate and detect this transient species and provide visualizations of key processes.

Spectroscopic Data

Due to the challenges in isolating **1H-azirine**, a clear distinction must be made between the limited experimental data and the more extensive theoretical predictions.

Infrared (IR) Spectroscopy

IR spectroscopy is the primary experimental technique that has been successfully used to detect **1H-azirine** as a transient species at cryogenic temperatures. The key identifying feature is the C=C stretching vibration.

Table 1: Experimental and Theoretical Infrared (IR) Spectroscopic Data for **1H-Azirine**

Vibrational Mode	Experimental Frequency (cm^{-1}) (in Ar matrix)	Theoretical (Calculated) Frequency (cm^{-1})
C=C Stretch	1867–1890 ^[1]	Various computational methods predict this band
N-H Stretch	Not definitively assigned experimentally	~3300 - 3500
C-H Stretch	Not definitively assigned experimentally	~3000 - 3100
Ring Deformations	Not definitively assigned experimentally	Multiple bands predicted at lower frequencies

Note: The experimental values are for substituted **1H-azirines** generated photochemically at very low temperatures. Theoretical values are general predictions from various ab initio and DFT calculations.

Nuclear Magnetic Resonance (NMR) Spectroscopy

To date, there is no reported experimental NMR data for the parent **1H-azirine** due to its instability. However, computational methods, such as the Gauge-Including Atomic Orbital (GIAO) method, have been used to predict its ^1H and ^{13}C NMR chemical shifts.^{[3][4][5][6][7]} These theoretical values are invaluable for any future attempts at experimental detection.

Table 2: Predicted ^1H and ^{13}C NMR Chemical Shifts for **1H-Azirine** (Theoretical Data)

Nucleus	Predicted Chemical Shift (δ , ppm)
^1H (vinyl)	7.0 - 8.0
^1H (N-H)	4.0 - 5.0
^{13}C (vinyl)	110 - 120

Note: These are approximate values derived from various computational studies. Actual experimental values, if ever obtained, may vary.

UV-Vis Spectroscopy

Similar to NMR, there is no available experimental UV-Vis absorption data for **1H-azirine**. Time-dependent density functional theory (TD-DFT) calculations are used to predict its electronic transitions.[8][9][10]

Table 3: Predicted UV-Vis Absorption Data for **1H-Azirine** (Theoretical Data)

Transition	Predicted λ_{max} (nm)
$n \rightarrow \pi$	~250 - 300
$\pi \rightarrow \pi$	~180 - 220

Note: These are theoretical predictions and the actual absorption maxima may be influenced by solvent and substitution.

Mass Spectrometry

Direct mass spectrometric analysis of **1H-azirine** is not feasible due to its short lifetime. Its existence is sometimes inferred from the fragmentation patterns of larger molecules where it is proposed as a transient intermediate. Theoretical fragmentation patterns can be predicted, but these are not a substitute for experimental data on the isolated molecule.

Experimental Protocols

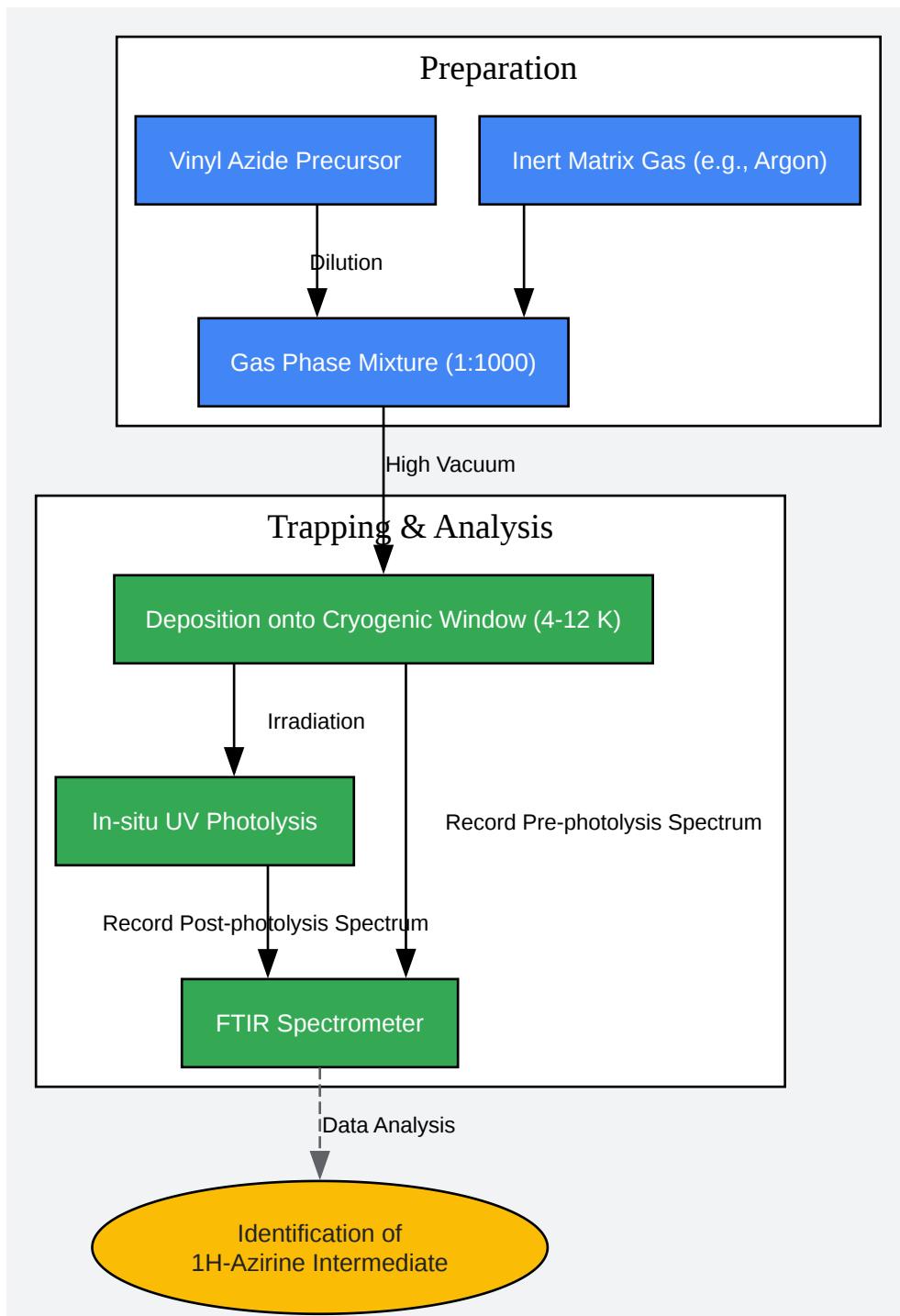
The primary experimental method for observing **1H-azirine** is matrix isolation infrared spectroscopy. This technique involves trapping the highly reactive molecule in an inert solid matrix at cryogenic temperatures, which inhibits its decomposition and allows for spectroscopic analysis.

Generation and Trapping of **1H**-Azirine via Photolysis of a Vinyl Azide

- Precursor Preparation: A suitable precursor, such as a vinyl azide, is synthesized and purified.[\[11\]](#)
- Matrix Gas Preparation: A mixture of the vinyl azide precursor and a large excess of an inert matrix gas (e.g., argon or nitrogen) is prepared in the gas phase. A typical mixing ratio is 1:1000 (precursor:matrix).
- Deposition: The gas mixture is slowly deposited onto a cryogenic window (e.g., CsI or KBr) cooled to a very low temperature (typically 4-12 K) by a closed-cycle helium cryostat. This is done under high vacuum to prevent contamination.
- Pre-photolysis Spectrum: An initial IR spectrum of the matrix-isolated precursor is recorded.
- In-situ Photolysis: The matrix is irradiated in-situ with UV light of a specific wavelength (e.g., from a mercury arc lamp with filters) to induce the decomposition of the vinyl azide. This process is believed to proceed via a vinylnitrene intermediate which then cyclizes to form **1H-azirine**.[\[11\]](#)
- Post-photolysis Spectrum: IR spectra are recorded periodically during and after photolysis to monitor the disappearance of the precursor's absorption bands and the appearance of new bands corresponding to the photoproducts, including the characteristic C=C stretching vibration of **1H-azirine**.
- Annealing: In some cases, the matrix is carefully warmed by a few Kelvin to allow for minor diffusion and potential secondary reactions, which can help in the identification of species.

Mandatory Visualizations

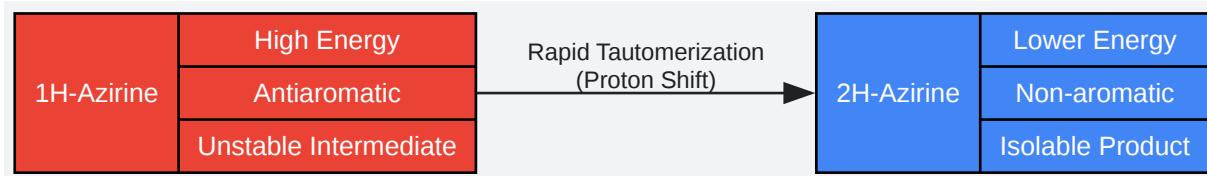
Experimental Workflow for Matrix Isolation Spectroscopy



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Caption: Workflow for the generation and spectroscopic detection of **1H-azirine**.

Tautomerization of 1H-Azirine



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